molecular formula C17H16FN2O+ B11660740 2-(2,3-Dimethylbenzimidazol-1-ium-1-yl)-1-(4-fluorophenyl)ethanone

2-(2,3-Dimethylbenzimidazol-1-ium-1-yl)-1-(4-fluorophenyl)ethanone

Cat. No.: B11660740
M. Wt: 283.32 g/mol
InChI Key: CWEJGKOLZXRRNP-UHFFFAOYSA-N
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Description

3-[2-(4-FLUOROPHENYL)-2-OXOETHYL]-1,2-DIMETHYL-1H-1,3-BENZODIAZOL-3-IUM is a complex organic compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for their therapeutic potential. This particular compound features a fluorophenyl group, which can significantly influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(4-FLUOROPHENYL)-2-OXOETHYL]-1,2-DIMETHYL-1H-1,3-BENZODIAZOL-3-IUM typically involves multiple steps, including the formation of the benzodiazole ring and the introduction of the fluorophenyl group. Common synthetic routes may involve:

    Formation of the Benzodiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: This step often involves the use of fluorinated reagents and may require specific catalysts to ensure the selective introduction of the fluorine atom.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[2-(4-FLUOROPHENYL)-2-OXOETHYL]-1,2-DIMETHYL-1H-1,3-BENZODIAZOL-3-IUM can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert carbonyl groups to alcohols.

    Substitution: The fluorophenyl group can participate in substitution reactions, where the fluorine atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.

Scientific Research Applications

3-[2-(4-FLUOROPHENYL)-2-OXOETHYL]-1,2-DIMETHYL-1H-1,3-BENZODIAZOL-3-IUM has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular pathways.

    Medicine: Its potential therapeutic properties are explored for developing new drugs.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[2-(4-FLUOROPHENYL)-2-OXOETHYL]-1,2-DIMETHYL-1H-1,3-BENZODIAZOL-3-IUM involves its interaction with specific molecular targets. The fluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing various biological pathways. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-(2-(4-FLUOROPHENYL)-2-OXO-1-PHENYLETHYL)-4-METHYL-3-OXO-N-PHENYLPENTANAMIDE: This compound shares the fluorophenyl group but differs in its overall structure and functional groups.

    4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene: Another compound with a fluorophenyl group, used in different biological applications.

Uniqueness

3-[2-(4-FLUOROPHENYL)-2-OXOETHYL]-1,2-DIMETHYL-1H-1,3-BENZODIAZOL-3-IUM is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C17H16FN2O+

Molecular Weight

283.32 g/mol

IUPAC Name

2-(2,3-dimethylbenzimidazol-3-ium-1-yl)-1-(4-fluorophenyl)ethanone

InChI

InChI=1S/C17H16FN2O/c1-12-19(2)15-5-3-4-6-16(15)20(12)11-17(21)13-7-9-14(18)10-8-13/h3-10H,11H2,1-2H3/q+1

InChI Key

CWEJGKOLZXRRNP-UHFFFAOYSA-N

Canonical SMILES

CC1=[N+](C2=CC=CC=C2N1CC(=O)C3=CC=C(C=C3)F)C

Origin of Product

United States

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